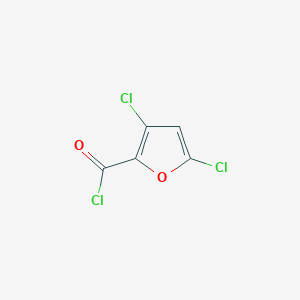

3,5-Dichlorofuran-2-carbonyl chloride

Description

Properties

CAS No. |

116106-17-3 |

|---|---|

Molecular Formula |

C5HCl3O2 |

Molecular Weight |

199.41 g/mol |

IUPAC Name |

3,5-dichlorofuran-2-carbonyl chloride |

InChI |

InChI=1S/C5HCl3O2/c6-2-1-3(7)10-4(2)5(8)9/h1H |

InChI Key |

KCHJLRPMDJQSPC-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1Cl)C(=O)Cl)Cl |

Canonical SMILES |

C1=C(OC(=C1Cl)C(=O)Cl)Cl |

Synonyms |

2-Furoyl chloride, 3,5-dichloro- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride with three structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | 175277-07-3 | C₁₁H₅Cl₃O₃ | 307.52 | 3,5-dichlorophenoxy, furan-2-carbonyl chloride | High (Cl groups enhance electrophilicity) |

| 5-Phenylfuran-2-carbonyl chloride | 57489-93-7 | C₁₁H₇ClO₂ | 206.62 | Phenyl, furan-2-carbonyl chloride | Moderate (phenyl is electron-neutral) |

| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 82671-06-5 | C₆H₂Cl₂FNO₂ | 209.99 | Dichloro, fluoro, pyridine-3-carboxylic acid | Low (carboxylic acid less reactive) |

| 5-Methylisoxazole-4-carbonyl chloride | N/A | C₅H₄ClNO₂ | 145.55 | Methyl, isoxazole-4-carbonyl chloride | High (isoxazole enhances electrophilicity) |

Key Observations :

- Electron Effects: The 3,5-dichlorophenoxy group in the target compound significantly increases electrophilicity at the carbonyl carbon compared to the phenyl group in 5-phenylfuran-2-carbonyl chloride. This makes the target compound more reactive in amidation or esterification reactions .

- Heterocyclic Influence : Pyridine-based analogs (e.g., 2,6-dichloro-5-fluoropyridine-3-carboxylic acid) exhibit lower reactivity due to the carboxylic acid group’s stability and reduced leaving-group ability compared to acyl chlorides .

- Safety Profile: Acyl chlorides universally require careful handling, but the target compound’s dichlorophenoxy group may increase volatility and toxicity relative to simpler derivatives like 5-methylisoxazole-4-carbonyl chloride .

Physicochemical Properties

- Boiling Point : Likely >200°C (similar to dichlorophenylacetyl chlorides).

- Solubility: Insoluble in water; soluble in dichloromethane (DCM) or tetrahydrofuran (THF) due to non-polar substituents .

- Stability: Moisture-sensitive; decomposes in humid conditions to form 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid and HCl .

Preparation Methods

Carbonyl Chloride Formation via Carboxylic Acid Intermediates

A two-step strategy involving the synthesis of 3,5-dichlorofuran-2-carboxylic acid followed by acyl chloride formation is widely applicable. The PMC article describes analogous transformations for pyrrolidine derivatives, where carboxylic acids are treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 1: Synthesis of 3,5-Dichlorofuran-2-carboxylic Acid

-

Friedel-Crafts Acylation : Reacting 3,5-dichlorofuran with phosgene (COCl₂) in the presence of AlCl₃ yields the carboxylic acid .

Conditions : 0°C to 25°C, 12–24 hours, anhydrous dichloromethane.

Step 2: Acyl Chloride Formation

-

Thionyl Chloride Method :

-

Oxalyl Chloride Method :

Grignard Reagent-Mediated Coupling

Patent WO2021240331A1 highlights the utility of Grignard reagents in constructing trifluoroacetophenones, a methodology adaptable to furan systems. For 3,5-dichlorofuran-2-carbonyl chloride, a potential route involves:

-

Synthesis of 3,5-Dichlorofuran :

-

Carbonyl Introduction :

-

Chlorination :

-

Treatment with PCl₅ or SOCl₂ to convert the ketone to acyl chloride.

-

Example Protocol :

-

React 3,5-dichlorofuran with CO/PdCl₂ at 100°C for 6 hours to form 3,5-dichlorofuran-2-carbaldehyde.

-

Oxidize the aldehyde to carboxylic acid using KMnO₄/H₂SO₄.

Diazotization and Chloride Substitution

The PMC study employs diazonium salts for introducing chloro groups in aromatic systems. Adapting this for furans:

-

Diazotization :

-

Treat 3-aminofuran-2-carboxylic acid with NaNO₂/HCl at 0–5°C to form diazonium salt.

-

-

Chlorination :

-

Repeat for 5-Position :

-

Protect the 3-chloro group, introduce a second amino group, and repeat diazotization.

-

-

Acyl Chloride Formation :

-

Use SOCl₂ on the resulting 3,5-dichlorofuran-2-carboxylic acid.

-

Challenges :

-

Regioselectivity requires precise temperature control (0–5°C) .

-

Low yields (50–65%) due to competing side reactions.

Comparative Analysis of Methods

Trade-offs :

-

Halogenation + Acyl Chloride : High yield but requires hazardous Cl₂ gas.

-

Grignard/CO Coupling : Scalable but dependent on specialized equipment.

-

Diazotization : Low yield but avoids extreme conditions.

Q & A

Q. How should researchers assess the environmental impact of this compound in waste streams?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradation studies under OECD guidelines. Neutralize waste with sodium bicarbonate to convert residual acyl chloride into less hazardous carboxylates. Quantify chlorinated byproducts via EPA Method 8270 for GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.